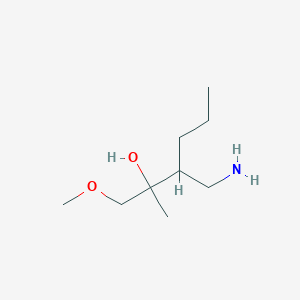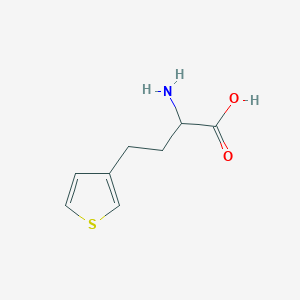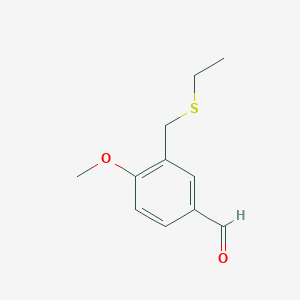
3,5,6'-Trimethyl-1,3'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic amines consisting of a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride (Super-Hydride) .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with different positional isomerism.
Piperidine: The parent compound without any methyl substitutions.
Uniqueness
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-10-6-11(2)9-15(8-10)13-5-4-12(3)14-7-13/h10-14H,4-9H2,1-3H3 |
Clave InChI |
HPAUANATDMMYES-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)N2CC(CC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


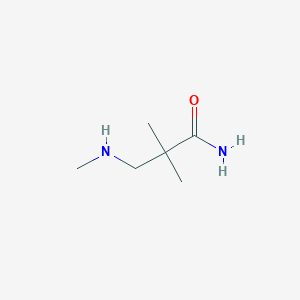
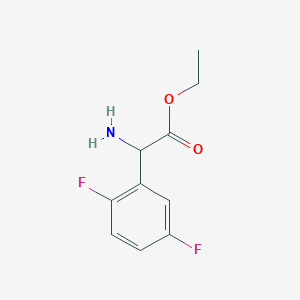
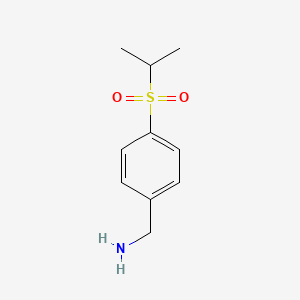
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
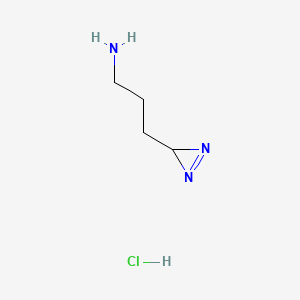
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
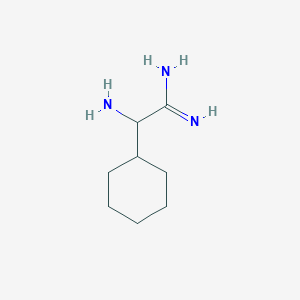
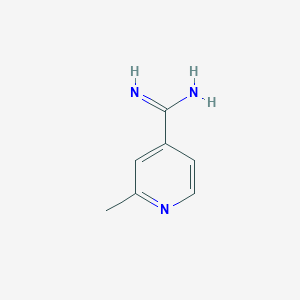
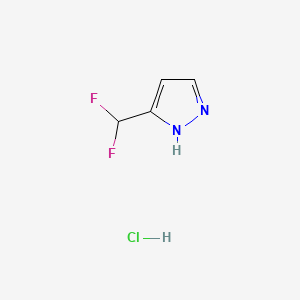
![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
